molecular formula C10H16N2S B2870194 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole CAS No. 2162633-80-7

2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole

Cat. No.: B2870194
CAS No.: 2162633-80-7
M. Wt: 196.31
InChI Key: NGKFUZUQWUZYOG-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole” is a compound that contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Pyrrolidine is a five-membered ring with nitrogen . The molecular structure of “this compound” would contain these rings along with the specified substituents.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Cycloaddition Reactions

Research has demonstrated that thiazole derivatives, including those similar to 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole, can act as thiocarbonyl ylides in cycloaddition reactions with electron-deficient alkenes. These reactions are pivotal for constructing complex molecular architectures, revealing the versatility of thiazole compounds in synthetic organic chemistry (Sutcliffe et al., 2000).

Anticancer Activity

Thiazole derivatives have shown significant biological activities. For instance, some synthesized thiazole compounds have demonstrated remarkable anticancer properties against human colon carcinoma and hepatocellular carcinoma cell lines. This underscores the potential of this compound derivatives in the development of new anticancer agents (Abouzied et al., 2022).

Antimicrobial and Antifungal Activities

Antibacterial Activity

Thiazole and its derivatives, including oxadiazole thioether derivatives containing thiazole units, have shown promising antibacterial activities. These compounds were evaluated against Xanthomonas oryzae pv. oryzae, with some exhibiting superior efficacy compared to commercial agents. This highlights their potential in addressing bacterial resistance issues (Song et al., 2017).

Antifungal Activity

Similarly, thiazole derivatives have demonstrated significant antifungal properties. For example, certain novel imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed very good antitubercular and antifungal activity, suggesting their utility in developing new antifungal therapies (Syed et al., 2013).

Material Science and Optoelectronics

Fluorescent and Electrochromic Properties

Thiazolothiazole fluorophores, which share structural motifs with this compound, exhibit strong fluorescence and reversible electrochromism. These properties are intriguing for applications in optoelectronics and sensing technologies, demonstrating the material science applications of thiazole derivatives (Woodward et al., 2017).

Future Directions

The future directions for “2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the known activities of thiazoles and pyrrolidines .

Properties

IUPAC Name

2,4-dimethyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-8-10(13-9(2)11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFUZUQWUZYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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